3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid

説明

The exact mass of the compound 3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

881402-43-3 |

|---|---|

分子式 |

C16H16O3 |

分子量 |

256.3 g/mol |

IUPAC名 |

3-[4-(4-methylphenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C16H16O3/c1-12-2-7-14(8-3-12)19-15-9-4-13(5-10-15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18) |

InChIキー |

MPQSXWBRYQHUQC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O |

正規SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

structural characterization of 3-(4-(p-tolyloxy)phenyl)propanoic acid

An In-depth Technical Guide to the Structural Characterization of 3-(4-(p-tolyloxy)phenyl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the , a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the critical analytical techniques required for unambiguous structural elucidation and purity assessment. The guide synthesizes theoretical principles with practical, field-proven insights, detailing the causality behind experimental choices and presenting self-validating protocols. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. While experimental data for this specific molecule is not widely published, this guide presents predicted data based on established chemical principles and analogous structures, offering a robust roadmap for its analysis.

Introduction: The Significance of Arylpropanoic Acids with Ether Linkages

3-(4-(p-tolyloxy)phenyl)propanoic acid belongs to the broader class of arylpropanoic acids, a scaffold of significant interest in pharmaceutical development. Many derivatives of arylpropanoic acids are known for their biological activities.[1] The introduction of a tolyloxy ether linkage creates a molecule with distinct conformational and electronic properties, potentially influencing its interactions with biological targets. Ether linkages in drug molecules can enhance metabolic stability and modify lipophilicity, which are key parameters in drug design.[2]

Accurate and comprehensive structural characterization is the bedrock of any chemical research or drug development program. It ensures the identity and purity of the synthesized compound, which is a prerequisite for interpreting biological activity data and meeting regulatory standards. This guide provides the technical details to achieve this for 3-(4-(p-tolyloxy)phenyl)propanoic acid.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount before delving into its analytical characterization.

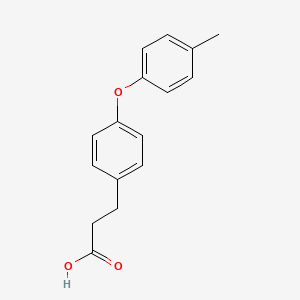

Caption: Molecular structure of 3-(4-(p-tolyloxy)phenyl)propanoic acid.

| Property | Predicted Value | Source |

| Molecular Formula | C16H16O3 | N/A |

| Molecular Weight | 256.29 g/mol | N/A |

| XLogP3 | 3.7 | [3] |

| pKa | ~4.5 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Rationale and Experimental Design

For a molecule like 3-(4-(p-tolyloxy)phenyl)propanoic acid, both ¹H and ¹³C NMR are essential. ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR will show the number of unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm connectivity.

Detailed Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

3-(4-(p-tolyloxy)phenyl)propanoic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

-

5 mm NMR tube

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)[4]

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.[4]

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.[4]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.[4]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.[4]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[4]

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR. These predictions are based on established spectroscopic principles and data from analogous compounds.[4]

Table 1: Predicted ¹H NMR Data for 3-(4-(p-tolyloxy)phenyl)propanoic acid (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~7.25 | Doublet | 2H | Aromatic protons ortho to the propanoic acid group |

| ~7.10 | Doublet | 2H | Aromatic protons on the tolyl group ortho to the methyl group |

| ~6.95 | Doublet | 2H | Aromatic protons meta to the propanoic acid group |

| ~6.90 | Doublet | 2H | Aromatic protons on the tolyl group meta to the methyl group |

| ~2.95 | Triplet | 2H | -CH₂-Ar |

| ~2.70 | Triplet | 2H | -CH₂-COOH |

| ~2.35 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for 3-(4-(p-tolyloxy)phenyl)propanoic acid (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~157 | Aromatic C-O (phenyl side) |

| ~155 | Aromatic C-O (tolyl side) |

| ~135 | Aromatic C-CH₂ |

| ~132 | Aromatic C-CH₃ |

| ~130 | Aromatic CH (tolyl) |

| ~129 | Aromatic CH (phenyl) |

| ~120 | Aromatic CH (tolyl) |

| ~119 | Aromatic CH (phenyl) |

| ~36 | -CH₂-Ar |

| ~30 | -CH₂-COOH |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Rationale and Experimental Design

The IR spectrum of 3-(4-(p-tolyloxy)phenyl)propanoic acid is expected to show characteristic absorption bands for its key functional groups: the carboxylic acid O-H and C=O, the ether C-O, and the aromatic C-H and C=C bonds. The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5]

Detailed Experimental Protocol

Objective: To obtain an infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

3-(4-(p-tolyloxy)phenyl)propanoic acid sample (a small amount)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)[4]

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.[4]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[4]

-

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.

Expected Spectroscopic Data

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid)[5] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid)[5] |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1170 | Strong | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, depending on the ionization technique, valuable structural information from its fragmentation pattern.

Rationale and Experimental Design

Both high-energy Electron Ionization (EI) and soft-ionization techniques like Electrospray Ionization (ESI) can be employed. ESI is preferred for obtaining a clear molecular ion peak ([M-H]⁻ or [M+H]⁺), which confirms the molecular weight.[6] EI, on the other hand, will cause extensive fragmentation, providing a characteristic fingerprint and clues about the molecule's structure.[6] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Caption: Workflow for Mass Spectrometry Analysis.

Detailed Experimental Protocol (ESI-MS)

Objective: To determine the accurate molecular weight.

Materials:

-

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured. The instrument is typically operated in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak. For HRMS, the measured m/z is used to calculate the elemental composition.

Predicted Mass Spectrometry Data

-

ESI-MS (Negative Mode): A strong peak is expected at m/z 255.1021, corresponding to the [M-H]⁻ ion (C₁₆H₁₅O₃⁻).

-

EI-MS Fragmentation: Under EI conditions, the molecular ion peak (M⁺·) at m/z 256 would be observed. Key fragmentation pathways would likely involve:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 211.

-

Cleavage of the propanoic acid side chain.

-

Cleavage of the ether bond.

-

Single-Crystal X-ray Crystallography: Unambiguous 3D Structure

While the combination of NMR, IR, and MS can provide a definitive structure, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state conformation and intermolecular interactions.

Rationale and Experimental Design

This technique is contingent on the ability to grow a high-quality single crystal of the compound. If successful, it provides precise bond lengths, bond angles, and information about the crystal packing, which can be influenced by hydrogen bonding of the carboxylic acid groups.[7]

Detailed Experimental Protocol

Objective: To grow a single crystal suitable for X-ray diffraction.

Materials:

-

Purified 3-(4-(p-tolyloxy)phenyl)propanoic acid.

-

A range of high-purity solvents (e.g., ethyl acetate, hexane, ethanol, acetone).

-

Small vials or test tubes.

Procedure:

-

Crystal Growth:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days.[7]

-

Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible anti-solvent in which the compound is poorly soluble.

-

-

Crystal Selection and Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion

The requires a multi-technique approach. NMR spectroscopy forms the core of the analysis, defining the covalent structure. IR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry confirms the molecular weight and offers insight into the molecule's stability. Finally, single-crystal X-ray crystallography can provide the ultimate proof of structure in the solid state. The protocols and predicted data within this guide offer a comprehensive roadmap for researchers to confidently and accurately characterize this and similar molecules.

References

-

ResearchGate. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Available at: [Link]

-

Sci-Hub. (n.d.). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Data. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). 3-(p-Tolyl)propionic acid. Available at: [Link]

-

PMC. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Available at: [Link]

-

PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Available at: [Link]

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. Available at: [Link]

-

Wiley Online Library. (n.d.). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. docbrown.info [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-(4-(p-tolyloxy)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-(4-(p-tolyloxy)phenyl)propanoic acid is an aromatic carboxylic acid. Its molecular structure, characterized by a phenylpropanoic acid backbone with a p-tolyloxy substituent, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and materials science. Phenylpropanoic acids, in general, are recognized for their diverse applications, serving as precursors and intermediates in the creation of cosmetics, food additives, and drugs.[1][2]

Section 1: Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related compounds such as 3-(p-Tolyl)propionic acid, 3-(4-Methylbenzoyl)propionic acid, and other substituted phenylpropanoic acids, it is prudent to anticipate that 3-(4-(p-tolyloxy)phenyl)propanoic acid may present the following hazards:

-

Skin Irritation: Direct contact with the solid or solutions may cause skin irritation.[3][4][5][6][7]

-

Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[3][4][5][6][7]

-

Respiratory Tract Irritation: Inhalation of the dust or aerosols may lead to respiratory irritation.[3][4][5][6][7]

These potential hazards are summarized in the table below, with GHS hazard statements inferred from analogous compounds.

| Hazard Classification | GHS Hazard Statement | Source (Analogous Compounds) |

| Skin Irritation | H315: Causes skin irritation | [3][4][5][6][7] |

| Serious Eye Irritation | H319: Causes serious eye irritation | [3][4][5][6][7] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | [3][4][5][6][7] |

Physicochemical Properties (Predicted)

| Property | Value | Notes |

| Physical State | White to off-white powder or crystals. | Based on similar compounds.[8] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][9] | Inert atmosphere may be recommended for long-term storage.[10] |

Section 2: Safe Handling and Engineering Controls

A proactive approach to safety is paramount when working with any chemical for which complete hazard data is not available. The following handling guidelines are based on best practices for handling powdered chemicals and carboxylic acids.[11][12][13][14]

Engineering Controls

Effective engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: All handling of 3-(4-(p-tolyloxy)phenyl)propanoic acid should be conducted in a well-ventilated area.[5][15] For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is mandatory.[11]

-

Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to minimize the risk of inhalation and skin contact.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[16][17][18]

-

Eye and Face Protection: Tightly fitting safety goggles are essential.[5][15] A face shield should be worn in situations where splashing is a possibility.[10][19]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, are recommended.[14] Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[3]

-

Lab Coat/Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect street clothing from contamination.[14][19] For tasks with a higher risk of exposure, a full-body suit may be necessary.[17]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator appropriate for the concentration and form of the chemical should be used.[10][17]

Caption: PPE selection workflow for handling 3-(4-(p-tolyloxy)phenyl)propanoic acid.

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[7] If breathing becomes difficult, seek immediate medical attention.[4][20]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][15][20] Seek medical attention if irritation develops or persists.[7]

-

Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][15][20] Remove contact lenses if present and easy to do.[3][20] Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[15]

Spill and Leak Procedures

-

Minor Spills: For small spills, ensure the area is well-ventilated and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[10] Clean the spill area with a suitable solvent and then wash with soap and water.

-

Major Spills: In the event of a large spill, evacuate the area immediately.[5] Only personnel trained and equipped for hazardous material cleanup should address the spill. Prevent the material from entering drains or waterways.[5][15]

Caption: Emergency response flowchart for incidents involving the compound.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][21]

-

Keep containers tightly closed when not in use.[7]

-

It is advisable to store carboxylic acids separately from bases and in a dedicated corrosives cabinet, preferably made of wood or another acid-resistant material.[13][14][21]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

-

Do not allow the chemical to enter drains or the environment.[5][15]

Conclusion

While 3-(4-(p-tolyloxy)phenyl)propanoic acid lacks a dedicated and comprehensive safety profile, a cautious and informed approach based on the known hazards of similar chemical structures provides a strong foundation for its safe handling. Adherence to the principles of good laboratory practice, consistent use of appropriate engineering controls and personal protective equipment, and a state of readiness for emergency situations are the cornerstones of ensuring the safety of all personnel working with this and other novel chemical entities.

References

- PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). PPESAFETY.

- BLD Pharm. (n.d.). 63472-21-9|3-(4-Phenylphenoxy)propanoic acid.

- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.

- University of Utah. (2019, April 11). ACID HANDLING.

- Safeguru. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

- Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.

- BASF. (2023, January 6). Safety data sheet.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 3-(4-Phenylphenoxy)propanoic acid | 63472-21-9.

- Santa Cruz Biotechnology. (2023, February 15). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 3-(4-Methylphenyl)propionic acid.

- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-(4-Methylbenzoyl)propionic acid.

- National Center for Biotechnology Information. (n.d.). 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927. PubChem.

- Fisher Scientific. (2009, September 30). SAFETY DATA SHEET.

- Angene Chemical. (2025, January 30). Safety Data Sheet.

- Chemsrc. (2026, January 31). (4-(p-Tolyloxy)phenyl)methanamine | CAS#:129560-03-8.

- Fisher Scientific. (n.d.). Phenylpropanoic acids.

- Flinn Scientific. (n.d.). Acid Safety.

- Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid.

- metasci. (n.d.). Safety Data Sheet 3-(4-Hydroxyphenyl)propionic acid.

- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

- Australian Government Department of Health. (2016, July 1). Propanoic acid: Human health tier II assessment.

- ChemicalBook. (2026, January 13). 3-(4-Chlorophenyl)propanoic acid | 2019-34-3.

- Wikipedia. (n.d.). Phenylpropanoic acid.

Sources

- 1. Phenylpropanoic acids | Fisher Scientific [fishersci.com]

- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cpachem.com [cpachem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 63472-21-9|3-(4-Phenylphenoxy)propanoic acid|BLD Pharm [bldpharm.com]

- 10. angenechemical.com [angenechemical.com]

- 11. earth.utah.edu [earth.utah.edu]

- 12. dustarrest.com [dustarrest.com]

- 13. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 14. flinnsci.com [flinnsci.com]

- 15. download.basf.com [download.basf.com]

- 16. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 17. falseguridad.com [falseguridad.com]

- 18. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 19. ppesafety.com.sg [ppesafety.com.sg]

- 20. sds.metasci.ca [sds.metasci.ca]

- 21. nottingham.ac.uk [nottingham.ac.uk]

Introduction: The Significance of Pharmacokinetics for Phenylpropanoic Acid Derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 3-(4-(p-tolyloxy)phenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential pharmacokinetic principles and methodologies applicable to the study of 3-(4-(p-tolyloxy)phenyl)propanoic acid derivatives. As a senior application scientist, the following sections synthesize technical accuracy with field-proven insights to empower your research and development endeavors. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the therapeutic efficacy and safety profile of these compounds. While specific data for this novel class of molecules is emerging, this guide establishes a robust framework for their pharmacokinetic characterization based on established principles for structurally related phenylpropanoic acids.

The 3-(4-(p-tolyloxy)phenyl)propanoic acid scaffold is a promising pharmacophore found in molecules targeting a range of biological pathways. Derivatives of phenylpropanoic acid have been investigated for various therapeutic applications, including as partial PPAR gamma agonists for diabetes and as FFA4 agonists.[1][2] The ultimate clinical success of these derivatives hinges not only on their pharmacodynamic potency but critically on their pharmacokinetic profile. A thorough understanding of a compound's ADME properties is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring a favorable safety margin. Early-stage in vivo pharmacokinetic profiling is essential for the selection of new molecular entities and lead compounds for further development.[3]

Core Pharmacokinetic Processes: A Conceptual Framework

The journey of a 3-(4-(p-tolyloxy)phenyl)propanoic acid derivative through the body can be conceptualized through the four interconnected processes of ADME. The following diagram illustrates this fundamental workflow.

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway for orally administered drugs.

Experimental Protocols for Pharmacokinetic Characterization

A tiered approach, combining in vitro and in vivo studies, is crucial for building a comprehensive pharmacokinetic profile.

In Vitro Assays: Foundational Insights

In vitro experiments provide early, high-throughput data on a compound's intrinsic properties, guiding the selection of candidates for more extensive in vivo testing.

Rationale: This assay predicts the extent of hepatic first-pass metabolism, a key determinant of oral bioavailability. By incubating the compound with liver microsomes or S9 fractions, which contain key metabolic enzymes (e.g., Cytochrome P450s), we can estimate the rate of metabolic clearance. For example, in vitro metabolic stability studies of ZM241385 in rat liver microsomes and S9 fractions helped to understand its high systemic clearance.[4]

Protocol: Microsomal Stability Assay

-

Preparation: Prepare a stock solution of the 3-(4-(p-tolyloxy)phenyl)propanoic acid derivative in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), NADPH (a cofactor for P450 enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

-

Initiation: Add the test compound to the incubation mixture to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.

Rationale: The extent to which a drug binds to plasma proteins (e.g., albumin) influences its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Protocol: Equilibrium Dialysis

-

Apparatus: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber.

-

Incubation: The test compound is added to the plasma chamber, and the system is incubated until equilibrium is reached.

-

Sampling: Samples are taken from both chambers.

-

Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

-

Calculation: The percentage of unbound drug is calculated from the concentration difference between the buffer and plasma chambers.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., rodents) are essential for understanding the complete ADME profile of a drug candidate in a physiological system.[5]

Rationale: The choice of animal model, dose, and route of administration depends on the therapeutic indication and the compound's properties. For orally administered drugs, both intravenous (IV) and oral (PO) dosing are necessary to determine absolute bioavailability.

Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Sprague-Dawley rats are a commonly used model for initial pharmacokinetic studies.

-

Dosing:

-

Intravenous (IV) Group: A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Group: A single dose is administered by oral gavage to assess absorption and oral bioavailability.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel (e.g., jugular vein) or via sparse sampling.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Rationale: A robust and validated analytical method is critical for the accurate quantification of the drug and its metabolites in biological matrices.[6] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][8][9]

Key Validation Parameters:

-

Linearity: The range over which the assay is accurate.

-

Accuracy and Precision: Intra- and inter-day variability.

-

Selectivity: The ability to differentiate the analyte from other matrix components.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of the biological matrix on analyte ionization.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions.

Data Analysis and Interpretation of Key Pharmacokinetic Parameters

Non-compartmental analysis is typically used to derive the key pharmacokinetic parameters from the plasma concentration-time data.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |

| Cl | Clearance | The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| t1/2 | Half-life | The time required for the plasma concentration to decrease by half. |

| F (%) | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Data based on general pharmacokinetic principles.

For example, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in rats after oral administration showed a rapid absorption with a Tmax of 15 minutes. The parent compound and its sulfated and glucuronidated conjugates were detected, indicating significant metabolism. Such data is critical for understanding the disposition of the compound.

Metabolic Pathways of Phenylpropanoic Acid Derivatives

Phenylpropanoic acids can undergo various metabolic transformations, primarily in the liver. Understanding these pathways is crucial for identifying potential drug-drug interactions and for assessing the safety of metabolites.

Caption: Potential metabolic pathways for 3-(4-(p-tolyloxy)phenyl)propanoic acid derivatives.

Conclusion and Future Directions

The pharmacokinetic characterization of 3-(4-(p-tolyloxy)phenyl)propanoic acid derivatives is a critical component of their preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for assessing the ADME properties of these promising compounds. Future studies should focus on elucidating the specific metabolic pathways, identifying the enzymes involved, and exploring potential species differences in metabolism and pharmacokinetics. A thorough understanding of these aspects will be instrumental in translating the therapeutic potential of this chemical class into safe and effective medicines.

References

- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020, March 2).

- in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC.

- New phenylpropanoic acid derivative with antidiabetic potential acting as a partial PPAR gamma agonist - preclinical studies. (2010, April 21). The Conference Engine™.

- Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists | Request PDF. ResearchGate.

- Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012, April 26). PubMed.

- Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (2023, June 7). MDPI.

- Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. (2023, April 24). PubMed.

- In Vivo Pharmacokinetics. WuXi AppTec DMPK.

- Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide. Benchchem.

- A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 15). Journal of Applied Pharmaceutical Science.

- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14).

- Phenylpropanoic acid. Wikipedia.

- Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025, July 6). MDPI.

- 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394. PubChem.

- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024, January 1). PubMed.

- A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed.

- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2023, November 9).

- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.

- Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques.

- Quantitation of arsenic in biological matrices. RTI International.

- Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate.

Sources

- 1. science24.com [science24.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. mdpi.com [mdpi.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. japsonline.com [japsonline.com]

- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.usp.br [repositorio.usp.br]

Application Note: RP-HPLC Method Development and Validation for 3-(4-(p-tolyloxy)phenyl)propanoic acid

Target Audience: Researchers, analytical scientists, and drug development professionals.

Physicochemical Profiling & Chromatographic Causality

The rational development of a High-Performance Liquid Chromatography (HPLC) method begins with the deconstruction of the analyte's physicochemical properties. The target molecule, 3-(4-(p-tolyloxy)phenyl)propanoic acid , features two distinct structural domains that dictate its chromatographic behavior:

-

A highly hydrophobic diaryl ether core (the p-tolyloxy phenyl group), which drives strong retention on non-polar stationary phases via hydrophobic and π−π interactions.

-

An ionizable propanoic acid tail , which acts as a weak acid with an estimated pKa of approximately 4.5.

The Causality of pH: If the mobile phase pH is maintained near the analyte's pKa (e.g., pH 4.0–5.0), the carboxylic acid group exists in a dynamic equilibrium between its neutral (protonated, −COOH ) and ionized (deprotonated, −COO− ) states. Because the ionized form is significantly more polar, it interacts less with the stationary phase. This mid-run equilibrium manifests chromatographically as severe peak tailing, split peaks, and irreproducible retention times[1]. To achieve a robust method, we must employ strict ion suppression by lowering the mobile phase pH at least two units below the pKa [2].

Method Development Rationale

As a Senior Application Scientist, method development is not about trial and error; it is about engineering a system where the chemistry works in your favor.

-

Mobile Phase & Ion Suppression: We select 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) as Mobile Phase A. TFA is a strong acid that fully protonates the propanoic acid moiety, forcing the molecule into its neutral, hydrophobic state. This guarantees sharp, symmetrical peaks.

-

Organic Modifier Selection: Acetonitrile (Mobile Phase B) is selected over methanol. Acetonitrile possesses lower viscosity (yielding lower system backpressure) and superior mass transfer kinetics. Furthermore, the nitrile π electrons in acetonitrile effectively disrupt the π−π interactions between the analyte's diaryl ether rings and the stationary phase, preventing secondary retention mechanisms that cause tailing[3].

-

Stationary Phase: A C18 Core-Shell column (100 mm × 4.6 mm, 2.7 µm) is optimal. The dense C18 alkyl chains provide the necessary hydrophobic retention for the p-tolyloxy phenyl core. The core-shell architecture reduces the longitudinal diffusion and eddy dispersion (minimizing the Van Deemter H term), delivering ultra-high plate counts comparable to sub-2 µm fully porous particles, but at a fraction of the backpressure.

-

Elution Strategy: Due to the extreme lipophilicity of the diaryl ether core, an isocratic method would result in excessive retention times and band broadening. A gradient elution strategy rapidly elutes the main peak while effectively washing out highly non-polar synthetic impurities (e.g., unreacted p-cresol derivatives).

Figure 1: Systematic RP-HPLC method development workflow for hydrophobic acidic compounds.

Figure 2: Effect of mobile phase pH on the ionization state and chromatographic behavior.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Before any unknown samples are analyzed, the system must pass a System Suitability Test (SST) to verify performance, strictly adhering to the allowable adjustments and requirements of USP <621>[4][5].

Step-by-Step Execution

-

Mobile Phase Preparation:

-

Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Degas and filter through a 0.22 µm membrane.

-

Phase B: 100% LC-MS grade Acetonitrile.

-

-

Standard Preparation:

-

Diluent: 50:50 Water:Acetonitrile (v/v). Crucial Insight: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.

-

Stock Solution: Dissolve 10.0 mg of the reference standard in 10.0 mL of Acetonitrile (1.0 mg/mL).

-

Working Standard (SST): Dilute the stock to 100 µg/mL using the diluent.

-

-

System Equilibration: Purge the HPLC system and equilibrate the column with 40% B for at least 10 column volumes until the UV baseline is flat and system pressure is stable.

-

SST Execution: Inject the 100 µg/mL working standard in six consecutive replicates. Evaluate the metrics against the USP <621> criteria before proceeding.

Chromatographic Conditions & Gradient Program

| Parameter | Specification |

| Column | C18 Core-Shell, 100 mm × 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.1% TFA in Ultrapure Water |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5.0 µL |

| Detection (UV/PDA) | 225 nm (Primary) / 275 nm (Secondary) |

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |

| 0.0 | 60 | 40 | Initial Hold / Equilibration |

| 1.0 | 60 | 40 | Isocratic Hold |

| 7.0 | 10 | 90 | Linear Gradient (Analyte Elution) |

| 9.0 | 10 | 90 | High Organic Wash (Impurity removal) |

| 9.1 | 60 | 40 | Return to Initial |

| 13.0 | 60 | 40 | Re-equilibration |

System Suitability & Method Validation (E-E-A-T)

The analytical procedure must be validated to demonstrate it is "fit for purpose" across its lifecycle, aligning with the current ICH Q2(R2) guidelines[6][7]. Furthermore, any future method modernizations (e.g., scaling to UHPLC) must fall within the mathematical allowances defined by USP <621> [8][9].

System Suitability Test (SST) Criteria (per USP <621>)

The following parameters must be met during the 6-replicate SST injection sequence to validate the system's operational readiness.

| SST Parameter | USP <621> Acceptance Criteria | Expected Result for this Method |

| Retention Time %RSD | ≤2.0% | <0.5% |

| Peak Area %RSD | ≤2.0% | <1.0% |

| Tailing Factor ( Tf ) | ≤1.5 | 1.0−1.1 (Due to TFA ion suppression) |

| Theoretical Plates ( N ) | >2000 | >15,000 (Due to core-shell efficiency) |

ICH Q2(R2) Validation Summary Data

Upon executing the full validation protocol, the quantitative data must be summarized to prove the method's scientific integrity.

| Validation Parameter | ICH Q2(R2) Requirement | Method Performance Data |

| Specificity | No interference at analyte RT | Blank shows zero peaks at RT ~5.8 min |

| Linearity & Range | R2≥0.999 across range | R2=0.9998 (Range: 10 to 150 µg/mL) |

| Accuracy (Recovery) | 98.0% – 102.0% recovery | 99.4% ± 0.6% (Spiked at 50, 100, 150%) |

| Precision (Repeatability) | %RSD ≤2.0% (n=6) | Intraday %RSD = 0.7% |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥3:1 | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥10:1 | 1.5 µg/mL |

References

-

International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA), 2023.[Link]

-

Shimadzu Corporation. Effect of Mobile Phase pH on Reversed-Phase HPLC Separations of Ionizable Compounds.[Link]

-

Agilent Technologies. Understanding the Latest Revisions to USP <621>. White Paper, 2023.[Link]

Sources

- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 2. biotage.com [biotage.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. USP Chapter 621: Overview & Key Points [phenomenex.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. agilent.com [agilent.com]

- 9. lcms.cz [lcms.cz]

Application Note: 3-(4-(p-Tolyloxy)phenyl)propanoic Acid as a Privileged Scaffold in Metabolic Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In the pursuit of novel therapeutics for metabolic syndrome and Type 2 Diabetes Mellitus (T2DM), identifying versatile, high-yielding chemical starting points is critical. 3-(4-(p-tolyloxy)phenyl)propanoic acid (CAS: 881402-43-3) has emerged as a highly valuable building block. Structurally, it combines a flexible propanoic acid tail with a lipophilic diaryl ether core. This specific topology perfectly mimics endogenous long-chain free fatty acids (FFAs), making it a "privileged scaffold" for targeting lipid-sensing G-protein coupled receptors (GPCRs) such as GPR40 (Free Fatty Acid Receptor 1, FFAR1) and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) .

The mechanistic causality behind its efficacy lies in its bipartite structure:

-

The Propanoic Acid Moiety: Acts as an electrostatic anchor. In GPR40, the carboxylate forms critical salt bridges with Arg183 and Arg258 in the orthosteric binding pocket.

-

The Diaryl Ether Core: The p-tolyloxy group provides the necessary steric bulk and lipophilicity to occupy the hydrophobic sub-pockets of the receptor, driving the conformational changes required for intracellular signaling .

Fig 1: GPR40 signaling pathway activated by diaryl ether propanoic acid derivatives.

Synthetic Workflows: Library Generation via Amidation

To explore the Structure-Activity Relationship (SAR) of the propanoic acid tail, medicinal chemists frequently convert the carboxylic acid into various amides. This masks the negative charge, allowing researchers to evaluate whether the target receptor can tolerate non-acidic agonists or to shift the compound's profile toward CNS penetrance.

Protocol 1: High-Throughput Amidation of 3-(4-(p-tolyloxy)phenyl)propanoic acid

Objective: Generate a focused library of diaryl ether amides using parallel synthesis.

Scientific Rationale for Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional EDC/NHS. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the reaction even with sterically hindered aliphatic amines. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

-

Preparation: In a 96-well deep-well plate, dispense 3-(4-(p-tolyloxy)phenyl)propanoic acid (0.1 mmol, 25.6 mg) into each well.

-

Activation: Add 0.5 mL of anhydrous DMF to each well, followed by HATU (0.12 mmol, 45.6 mg) and DIPEA (0.3 mmol, 52 µL).

-

Incubation: Seal the plate and agitate at 400 rpm for 15 minutes at room temperature (25°C) to ensure complete formation of the active ester.

-

Amine Addition: Add the respective primary or secondary amine (0.12 mmol) to each well.

-

Reaction: Agitate the plate for 12 hours at room temperature.

-

Quenching & Extraction: Quench the reaction with 0.5 mL of saturated aqueous NaHCO3 . Extract with 1 mL of Ethyl Acetate (EtOAc) per well. Transfer the organic layer to a new plate and evaporate under a stream of nitrogen.

-

Purification: Purify the crude residues via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Fig 2: Parallel synthesis workflow for diaryl ether amide library generation.

In Vitro Pharmacological Screening

To validate the biological activity of the synthesized derivatives, a robust, self-validating cell-based assay is required. Because GPR40 is a Gq -coupled receptor, agonism directly translates to a transient spike in intracellular calcium ( Ca2+ ).

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

Objective: Determine the EC50 of synthesized compounds for GPR40 activation.

Scientific Rationale for Assay Design: We utilize Fluo-4 AM , a cell-permeant fluorescent calcium indicator. The acetoxymethyl (AM) ester masks the negative charges of the dye, allowing it to cross the lipid bilayer. Once inside, endogenous cytoplasmic esterases cleave the AM groups, trapping the active, calcium-sensitive dye inside the cell. Probenecid is added to the assay buffer to inhibit organic anion transporters, preventing the cells from actively pumping the cleaved dye back into the extracellular space.

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing human GPR40 at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2 .

-

Dye Loading: Remove the culture media. Add 20 µL/well of Dye Loading Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM).

-

Incubation: Incubate the plate in the dark for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete de-esterification of the dye.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in assay buffer (starting concentration 10 µM). Include TAK-875 (Fasiglifam) as a positive control and DMSO as a vehicle (negative) control.

-

Data Acquisition: Place the plate into a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.

-

Injection: The FLIPR automatically injects 10 µL of the test compounds into the wells. Record the fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds.

-

Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 indicates a highly robust assay. Calculate EC50 using a 4-parameter logistic non-linear regression model.

Structure-Activity Relationship (SAR) Data Presentation

Based on historical screening of diaryl ether propanoic acids, specific structural modifications predictably alter pharmacological behavior. The table below summarizes the expected quantitative and qualitative shifts in activity when modifying the 3-(4-(p-tolyloxy)phenyl)propanoic acid scaffold.

Table 1: SAR Summary of Scaffold Modifications

| Modification Zone | Specific Alteration | Rationale | Impact on GPR40 ( EC50 ) | Impact on PPARγ ( EC50 ) |

| Propanoic Acid Tail | Conversion to Amide | Masks negative charge, increases lipophilicity | Complete loss of activity (>10 µM) | Decreased activity |

| Propanoic Acid Tail | Alpha-methyl substitution | Introduces chirality, restricts conformational flexibility | Enhances potency (S-enantiomer < 50 nM) | Neutral |

| Diaryl Ether Bridge | Replacement with Amine (-NH-) | Alters bond angle and electron density | Slight decrease in potency (~500 nM) | Significant loss of activity |

| p-Tolyl Group | Substitution with p-Trifluoromethyl ( −CF3 ) | Increases metabolic stability and lipophilicity | High potency retained (~100 nM) | Enhances potency (< 50 nM) |

| Phenyl Core | Ortho-fluorination | Induces conformational lock via dipole interactions | Enhances potency (~30 nM) | Neutral |

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 2020, 68 (37), 9839-9877. URL:[Link]

-

Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry, 2021, 64 (7), 4130-4149. URL:[Link]

-

Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity. Journal of Medicinal Chemistry, 2016, 59 (17), 8141-8147. URL:[Link]

Application Note: 3-(4-(p-Tolyloxy)phenyl)propanoic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic selection of chemical building blocks dictates the trajectory of lead optimization. 3-(4-(p-tolyloxy)phenyl)propanoic acid (CAS: 881402-43-3) represents a highly versatile, bifunctional scaffold [3]. By combining a lipophilic diaryl ether moiety with an ionizable propanoic acid tail, this molecule perfectly mimics the pharmacophore of endogenous long-chain fatty acids. This application note provides a comprehensive guide for drug development professionals on utilizing this building block, specifically focusing on its application in synthesizing Free Fatty Acid Receptor (FFAR) agonists and Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Physicochemical Profiling

Before integrating this building block into synthetic workflows, understanding its baseline physicochemical properties is critical for predicting its behavior in both organic solvents and biological assays.

| Property | Value | Causality / Implication for Drug Design |

| Chemical Formula | C₁₆H₁₆O₃ | Provides a moderate molecular weight (256.30 g/mol ), leaving ample room for derivatization without violating Lipinski's Rule of 5. |

| CAS Number | 881402-43-3 | Standardized identifier for procurement and regulatory documentation [3]. |

| LogP (Estimated) | ~3.8 | The high lipophilicity is driven by the diaryl ether core, ensuring excellent partitioning into hydrophobic receptor pockets. |

| pKa (Carboxylic Acid) | ~4.5 | Ensures the molecule is predominantly ionized at physiological pH (7.4), acting as an electrostatic anchor. |

| H-Bond Donors/Acceptors | 1 / 3 | Limits desolvation penalties during receptor binding while maintaining sufficient polarity for aqueous solubility. |

Mechanistic Rationale: The Diaryl Ether Propanoic Acid Scaffold

The architectural brilliance of 3-(4-(p-tolyloxy)phenyl)propanoic acid lies in its dual nature.

The Diaryl Ether Core: Diaryl ethers are widely recognized as "privileged scaffolds" in drug discovery [1]. The oxygen atom bridging the p-tolyl and phenyl rings creates a bond angle of approximately 120°. This specific geometry provides conformational flexibility, allowing the two aromatic rings to sweep through a defined three-dimensional space. In the context of target binding, this flexibility enables the p-tolyl group to dynamically adapt and maximize van der Waals interactions within deep, rigid hydrophobic pockets of target proteins. Furthermore, the para-methyl group on the tolyl ring provides a vector for further functionalization or acts as a metabolic soft spot to tune pharmacokinetic half-life.

The Propanoic Acid Tail: The propanoic acid moiety serves as a critical electrostatic anchor. In targets like GPR40 (FFA1) or PPARγ, the terminal carboxylate forms indispensable salt bridges and hydrogen bond networks with conserved Arginine and Tyrosine residues [2]. The two-carbon (ethyl) linker between the phenyl ring and the carboxylate provides the exact spatial distance required to position the lipophilic tail into the binding pocket while keeping the polar head exposed to the solvent/receptor interface.

Primary Application: GPR40 (FFA1) Agonist Development

GPR40 is a G-protein-coupled receptor highly expressed in pancreatic β-cells. Agonists of GPR40 potentiate glucose-stimulated insulin secretion (GSIS), making them prime targets for Type 2 Diabetes therapeutics. 3-(4-(p-tolyloxy)phenyl)propanoic acid serves as an ideal orthosteric agonist precursor.

Mechanism of action for diaryl ether propanoic acid derivatives targeting GPR40.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Derivatization

To explore the Structure-Activity Relationship (SAR) of the propanoic acid tail, it is frequently converted into various amides. This protocol utilizes HATU to ensure high yields even with sterically hindered amines.

Causality of Reagents: The choice of HATU over traditional carbodiimides (like EDCI) is driven by its ability to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester. This intermediate suppresses potential side reactions and significantly accelerates the nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

-

Activation: Dissolve 3-(4-(p-tolyloxy)phenyl)propanoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Cool the solution to 0°C. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir for 15 minutes at 0°C.

-

Self-Validation Check: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The system is validated for the next step only if the parent acid (m/z 255.1[M-H]⁻) has completely disappeared, replaced by the transient methyl ester.

-

Coupling: Add the desired amine nucleophile (1.5 eq, 0.75 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

-

Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine/DIPEA, saturated NaHCO₃ (2 x 10 mL) to remove acidic byproducts, and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Standardized workflow for the amide derivatization of the propanoic acid building block.

Protocol B: In Vitro Microsomal Stability Assay (Pharmacokinetic Profiling)

Propanoic acid derivatives are susceptible to β-oxidation, while the p-tolyl group is a classic site for cytochrome P450-mediated benzylic oxidation. Evaluating phase I metabolic stability via human liver microsomes (HLMs) is essential.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of the synthesized derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Sampling & Termination: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validating System: The assay design is inherently self-validating. A parallel incubation lacking NADPH serves as a negative control to rule out chemical degradation or non-CYP enzymatic hydrolysis. Simultaneously, the rapid clearance of a positive control (Verapamil, >80% depletion at 30 min) confirms the enzymatic viability of the specific HLM batch used.

Quantitative Data Presentation

The efficiency of Protocol A varies predictably based on the steric and electronic profile of the amine nucleophile. The following table summarizes the expected outcomes when derivatizing 3-(4-(p-tolyloxy)phenyl)propanoic acid.

| Amine Nucleophile | Steric Profile | Reaction Time (h) | Expected Yield (%) | LC-MS Purity (%) |

| Benzylamine | Primary, Unhindered | 2.0 | 88 - 92 | > 98 |

| Morpholine | Secondary, Cyclic | 3.0 | 85 - 89 | > 97 |

| tert-Butylamine | Primary, Hindered | 4.5 | 75 - 80 | > 95 |

| N-Methylaniline | Secondary, Aromatic | 6.0 | 65 - 70 | > 95 |

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 2020.[Link]

-

Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry, 2021.[Link]

Application Notes and Protocols for In Vivo Dosing of 3-(4-(p-tolyloxy)phenyl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for designing and executing in vivo dosing strategies for the investigational compound 3-(4-(p-tolyloxy)phenyl)propanoic acid. Recognizing the unique challenges posed by novel chemical entities, this document outlines detailed protocols and critical considerations for formulation, dose determination, administration, and pharmacokinetic/pharmacodynamic (PK/PD) analysis. The methodologies described herein are intended for researchers, scientists, and drug development professionals to establish a robust and reproducible in vivo testing paradigm, ensuring the generation of high-quality, translatable data.

Introduction to 3-(4-(p-tolyloxy)phenyl)propanoic acid

3-(4-(p-tolyloxy)phenyl)propanoic acid is a small molecule belonging to the arylpropionic acid class of compounds. This class is known for a wide range of biological activities, including anti-inflammatory effects.[1][2] The structure, featuring a phenylpropanoic acid core with a p-tolyloxy substitution, suggests it may interact with various biological targets. Recent research into similar phenylpropanoic acid derivatives has identified them as potent agonists for G protein-coupled receptors like GPR40, which is a target for type 2 diabetes.[3][4] Another study on a related structure, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, identified it as a GPR34 antagonist with efficacy in a mouse model of neuropathic pain.[5][6]

Given its structural characteristics, 3-(4-(p-tolyloxy)phenyl)propanoic acid is likely to exhibit poor aqueous solubility, a common challenge for many new chemical entities that can hinder oral bioavailability.[7][8] Therefore, a well-designed dosing strategy is paramount for accurately assessing its therapeutic potential in vivo.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective in vivo dosing strategy.

| Property | Value / Prediction | Source | Justification & Impact on Dosing Strategy |

| IUPAC Name | 3-(4-methylphenyl)propanoic acid | [9] | N/A |

| Molecular Formula | C10H12O2 | [9][10] | N/A |

| Molecular Weight | 164.20 g/mol | [9][10] | Essential for calculating molar concentrations and dose preparations. |

| XLogP3 | 2.2 | [9] | A positive LogP value indicates lipophilicity, suggesting poor water solubility and potential for good membrane permeability. This necessitates enabling formulation strategies to improve dissolution. |

| Melting Point | 113-120 °C | [10] | A relatively high melting point can be associated with "brick-dust" molecules that have strong crystal lattice energy, further contributing to poor solubility.[11] |

| Appearance | White flakes/crystalline powder | [10] | The solid, crystalline nature confirms the need to address dissolution as a rate-limiting step for absorption. |

Preclinical In Vivo Study Design: A Strategic Workflow

A well-structured in vivo study is critical for obtaining meaningful and reproducible results. This involves careful planning from animal model selection to data analysis.

Animal Model Selection

The choice of animal model is contingent on the therapeutic hypothesis. Given that arylpropionic acid derivatives have shown promise in metabolic diseases and pain, the following models are relevant:[2]

-

For Metabolic Disease (e.g., Type 2 Diabetes):

-

Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet are a common and relevant model that mimics many aspects of human metabolic syndrome.[12][13]

-

Genetic Models: db/db mice or Zucker Diabetic Fatty (ZDF) rats, which have genetic mutations leading to obesity and diabetes, can also be considered.[14][15] These models are useful for studying mechanisms related to specific genetic pathways.[14]

-

-

For Neuropathic Pain:

-

Models involving nerve injury, such as chronic constriction injury (CCI) or spared nerve injury (SNI), are standard for inducing neuropathic pain states in rodents.[5]

-

Ethical Considerations and IACUC Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines. A detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) before any work commences.[16][17]

The Three R's (Replacement, Reduction, Refinement) must be central to the study design: [18]

-

Replacement: Justify why non-animal alternatives are not suitable.

-

Reduction: Use appropriate statistical methods to determine the minimum number of animals required for scientifically valid results.

-

Refinement: Optimize procedures to minimize pain, distress, and discomfort. This includes establishing clear humane endpoints.[18][19]

Overall Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with a novel compound.

Caption: High-level workflow for in vivo compound testing.

Formulation Development for Oral Administration

Due to the predicted poor aqueous solubility of 3-(4-(p-tolyloxy)phenyl)propanoic acid, a suitable formulation is crucial for achieving adequate oral bioavailability.[7][8][20]

Formulation Strategies

Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[11][21]

| Strategy | Principle | Advantages | Disadvantages |

| Co-solvent System | The drug is dissolved in a mixture of water-miscible organic solvents (e.g., PEG400, DMSO).[21] | Simple to prepare, suitable for early-stage studies. | Potential for drug precipitation upon dilution in GI fluids; solvent toxicity at high doses. |

| Nanosuspension | The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution.[8][11] | Significantly improves dissolution rate and bioavailability; suitable for various administration routes. | Requires specialized equipment (e.g., homogenizer); potential for physical instability (particle growth). |

| Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[8] | Enhances both solubility and dissolution rate. | Can be physically unstable (recrystallization); manufacturing can be complex. |

| Lipid-Based Systems (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming an emulsion or microemulsion in the GI tract.[8][20][21] | Excellent for highly lipophilic drugs; can enhance lymphatic absorption. | Can be complex to formulate and characterize; potential for GI side effects. |

For initial in vivo studies, a nanosuspension is often a robust and scalable choice.

Protocol: Preparation of a Nanosuspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL nanosuspension using a wet milling approach.

Materials:

-

3-(4-(p-tolyloxy)phenyl)propanoic acid

-

Hydroxypropyl methylcellulose (HPMC) or similar stabilizer

-

Polysorbate 80 (Tween® 80)

-

Milli-Q or WFI quality water

-

Zirconium oxide beads (0.5 mm)

-

High-speed homogenizer or bead mill

Procedure:

-

Prepare the Vehicle: In a sterile container, prepare the vehicle solution consisting of 0.5% (w/v) HPMC and 0.1% (w/v) Tween 80 in Milli-Q water. Mix until fully dissolved.

-

Create a Slurry: Weigh the required amount of 3-(4-(p-tolyloxy)phenyl)propanoic acid to achieve a final concentration of 10 mg/mL. Add a small amount of the vehicle to the powder to create a paste, then gradually add the remaining vehicle while stirring to form a coarse suspension.

-

Milling: Transfer the suspension to a milling vessel containing zirconium oxide beads. Mill at high speed. The milling time will need to be optimized but is typically several hours.

-

Quality Control - Particle Size Analysis: Periodically take a small aliquot of the suspension, dilute it appropriately, and measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target is a mean particle size (Z-average) of < 200 nm with a Polydispersity Index (PDI) of < 0.3.

-

Final Formulation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.

-

Storage: Store the final formulation at 2-8°C, protected from light. Re-disperse by gentle shaking before each use. Conduct short-term stability testing to ensure no significant particle growth occurs over the study period.

Dose Determination and Administration

Dose-Range Finding and MTD Studies

Before efficacy studies, it is essential to determine the maximum tolerated dose (MTD).[22][23] This is typically done in a dose-escalation study.

Protocol: Single-Dose MTD Study

-

Animal Allocation: Use small groups of mice (e.g., n=3-5 per sex per group).[22]

-

Dose Escalation: Administer a single dose of the compound via the intended route (e.g., oral gavage). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

-

Clinical Observation: Monitor the animals closely for 7-14 days for any signs of toxicity, including weight loss, changes in behavior, and altered appearance. A weight loss of 15-20% is often considered a sign of significant toxicity.[22]

-

MTD Definition: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.[24]

For multi-dose studies, a repeat-dose MTD study over 5-7 days should be performed.[22]

Routes of Administration

The choice of administration route significantly impacts the pharmacokinetic profile of a compound.

| Route | Abbreviation | Description | Pros | Cons |

| Oral Gavage | PO | Direct administration into the stomach via a gavage needle. | Clinically relevant for orally intended drugs; convenient for repeat dosing. | Risk of administration error; subject to first-pass metabolism. |

| Intravenous | IV | Injection directly into a vein (e.g., tail vein). | 100% bioavailability; rapid onset of action. | Technically challenging; can cause local irritation; not suitable for poorly soluble compounds unless specifically formulated. |

| Intraperitoneal | IP | Injection into the peritoneal cavity. | Easier than IV; rapid absorption. | Not a clinically relevant route for most human drugs; potential for injection into organs. |

| Subcutaneous | SC | Injection into the space between the skin and underlying tissue. | Slower, more sustained absorption. | Limited volume can be administered; potential for local irritation. |

Protocol: Oral Gavage (PO) in Mice

-

Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

-

Dose Preparation: Ensure the formulation is at room temperature and well-suspended. Draw the calculated volume into a syringe fitted with an appropriate-sized, ball-tipped gavage needle.

-

Administration: Insert the gavage needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle.

-

Dose Delivery: Once the needle is in place, slowly depress the plunger to deliver the dose.

-

Post-Dosing Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding the relationship between drug exposure (PK) and its biological effect (PD) is a core goal of in vivo studies.

Pharmacokinetic (PK) Studies

A PK study measures the concentration of the drug in biological matrices (typically plasma) over time after administration.[23]

Protocol: Mouse Serial Blood Sampling for PK

-

Dosing: Administer a single dose of 3-(4-(p-tolyloxy)phenyl)propanoic acid to a cohort of mice (n=3-5 per time point).

-

Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect a small volume of blood (~50-100 µL) into an anticoagulant-coated tube (e.g., K2EDTA). Common collection sites include the saphenous vein or facial vein.[25]

-

Plasma Preparation: Centrifuge the blood samples (e.g., 5000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma to a new, labeled tube and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for a typical pharmacokinetic study.

Pharmacodynamic (PD) Biomarker Assessment

PD assessments measure the biological effect of the drug. The choice of biomarker is dependent on the therapeutic target.

-

For Metabolic Disease: An Oral Glucose Tolerance Test (OGTT) is a standard method to assess glucose homeostasis.[26] Following drug treatment, animals are given an oral glucose challenge, and blood glucose is measured over a 2-hour period. A reduction in the glucose excursion compared to vehicle-treated animals indicates a positive drug effect.

-

For Neuropathic Pain: Pain thresholds can be measured using methods like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia). An increase in the withdrawal threshold indicates an analgesic effect.

By correlating the PK profile with PD outcomes, a dose-exposure-response relationship can be established, which is critical for selecting a dose for more extensive efficacy studies and for predicting a therapeutic dose in humans.

References

- Strategies for the formulation development of poorly soluble drugs via oral route. (2019). [No Source Provided]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]